molecular formula C18H17FN4O B12160825 (2-Fluorophenyl)[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone

(2-Fluorophenyl)[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone

Cat. No.: B12160825
M. Wt: 324.4 g/mol
InChI Key: HPZLHTKPMVPRCY-UHFFFAOYSA-N
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Description

The compound (2-Fluorophenyl)[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone is a complex organic molecule featuring a fluorophenyl group, a triazolopyridine moiety, and a piperidinylmethanone structure. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties, including its role as a scaffold for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Fluorophenyl)[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone typically involves multi-step organic reactions. One common approach includes:

    Formation of the Triazolopyridine Core: This can be achieved by cyclization reactions involving hydrazine derivatives and pyridine carboxylic acids under acidic or basic conditions.

    Attachment of the Piperidinylmethanone Group: This step often involves nucleophilic substitution reactions where a piperidine derivative reacts with a suitable electrophile, such as a halomethyl ketone.

    Introduction of the Fluorophenyl Group: This can be done through palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, using a fluorophenyl boronic acid or halide.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to enhance yield and purity. This often involves:

    Continuous Flow Chemistry: To improve reaction efficiency and scalability.

    Catalyst Optimization: Using more efficient catalysts to reduce reaction times and costs.

    Purification Techniques: Employing advanced chromatographic methods to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Halogenating agents or nitrating agents under controlled temperatures.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted fluorophenyl derivatives depending on the substituent introduced.

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable building block in organic synthesis.

Biology

Biologically, the compound has been studied for its potential as an enzyme inhibitor. Its triazolopyridine moiety is known to interact with various biological targets, making it a candidate for drug development.

Medicine

In medicinal chemistry, (2-Fluorophenyl)[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone is explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities .

Industry

Industrially, the compound can be used in the development of pharmaceuticals and agrochemicals. Its structural features allow for the creation of derivatives with enhanced activity and selectivity.

Mechanism of Action

The mechanism of action of (2-Fluorophenyl)[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The triazolopyridine moiety can bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can disrupt biological pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • (2-Chlorophenyl)[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone
  • (2-Bromophenyl)[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone

Uniqueness

Compared to its analogs, (2-Fluorophenyl)[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone exhibits unique properties due to the presence of the fluorine atom. Fluorine can enhance the compound’s metabolic stability and bioavailability, making it a more potent and effective candidate for drug development .

Biological Activity

The compound (2-Fluorophenyl)[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone is a derivative of triazolo[4,3-a]pyridine, which has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a triazolo[4,3-a]pyridine core substituted with a 2-fluorophenyl group and a piperidine moiety. The structure can be represented as follows:

C13H13FN4O\text{C}_{13}\text{H}_{13}\text{F}\text{N}_4\text{O}

This configuration is significant for its interaction with biological targets.

The compound acts primarily as a positive allosteric modulator of the metabotropic glutamate receptor (mGluR2), which plays a crucial role in neurotransmission and synaptic plasticity. This modulation enhances glutamatergic signaling pathways, potentially offering therapeutic benefits in neuropsychiatric disorders such as anxiety and schizophrenia .

2. Pharmacological Effects

Studies have shown that derivatives of triazolo[4,3-a]pyridine exhibit various biological activities:

  • Antidepressant Effects: The modulation of mGluR2 has been linked to antidepressant-like effects in animal models.
  • Anti-inflammatory Properties: Some studies suggest that these compounds may reduce inflammatory responses, potentially through the inhibition of pro-inflammatory cytokines.
  • Anticancer Activity: Preliminary data indicate potential anticancer properties, particularly in disrupting cellular processes in cancer cell lines .

Case Study 1: Neuropharmacological Evaluation

A study evaluated the effects of the compound on anxiety-like behaviors in rodent models. The results indicated that administration led to a significant reduction in anxiety behaviors as measured by the elevated plus maze test. The compound showed an effective dose-response relationship with an IC50 value indicating moderate potency .

Case Study 2: In Vitro Anti-inflammatory Activity

In vitro assays demonstrated that the compound inhibited the release of IL-6 and TNF-alpha from activated macrophages. This suggests its potential utility in treating inflammatory conditions .

Table 1: Biological Activity Summary

Activity TypeEffectReference
mGluR2 ModulationPositive Allosteric Modulation
AntidepressantDecreased anxiety-like behavior
Anti-inflammatoryReduced cytokine release
AnticancerInhibition of cancer cell proliferation

Table 2: Structure-Activity Relationship (SAR)

CompoundIC50 (nM)TargetReference
(2-Fluorophenyl) Triazole590RORγt
Derivative A41RORγt
Derivative B2300IL-17A release

Properties

Molecular Formula

C18H17FN4O

Molecular Weight

324.4 g/mol

IUPAC Name

(2-fluorophenyl)-[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone

InChI

InChI=1S/C18H17FN4O/c19-15-6-2-1-5-14(15)18(24)22-11-8-13(9-12-22)17-21-20-16-7-3-4-10-23(16)17/h1-7,10,13H,8-9,11-12H2

InChI Key

HPZLHTKPMVPRCY-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C2=NN=C3N2C=CC=C3)C(=O)C4=CC=CC=C4F

Origin of Product

United States

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